5-Ethyl-1,3-benzothiazole
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Overview
Description
5-Ethyl-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,3-benzothiazole typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminobenzenethiol with ethyl aldehyde under acidic conditions, leading to the formation of the desired benzothiazole derivative .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
5-Ethyl-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and enzyme inhibitor.
Industry: Utilized in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 5-Ethyl-1,3-benzothiazole varies depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The compound can also interact with cellular pathways involved in apoptosis, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with similar biological activities.
2-Methylbenzothiazole: Another derivative with distinct properties.
6-Chlorobenzothiazole: Known for its antimicrobial activity.
Uniqueness
5-Ethyl-1,3-benzothiazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group can enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C9H9NS |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
5-ethyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H9NS/c1-2-7-3-4-9-8(5-7)10-6-11-9/h3-6H,2H2,1H3 |
InChI Key |
UMAALFHXVULYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)SC=N2 |
Origin of Product |
United States |
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